molecular formula C20H29N3O3 B5424803 4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethyl-1-methylpiperazine

4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethyl-1-methylpiperazine

Cat. No.: B5424803
M. Wt: 359.5 g/mol
InChI Key: NRXXBEKQESVMFD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of the 2,5-dimethoxyphenyl group suggests that this compound might have interesting biological activities, as this group is found in several psychoactive substances .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The compound likely has a fairly rigid structure due to the presence of the piperazine ring. The 2,5-dimethoxyphenyl group is likely to be planar, and may participate in pi-pi stacking interactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under the right conditions. For example, the piperazine ring could potentially be alkylated, and the phenyl ring could potentially undergo electrophilic aromatic substitution .

Future Directions

The study of piperazine derivatives is a very active field of research, with potential applications in a wide range of areas, including medicinal chemistry, materials science, and synthetic methodology . This particular compound, with its combination of a piperazine ring and a 2,5-dimethoxyphenyl group, could potentially have interesting biological activities and might be a worthwhile subject for future study.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-[(3-ethyl-4-methylpiperazin-1-yl)methyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-6-15-12-23(10-9-22(15)3)13-18-14(2)26-20(21-18)17-11-16(24-4)7-8-19(17)25-5/h7-8,11,15H,6,9-10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXXBEKQESVMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C)CC2=C(OC(=N2)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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